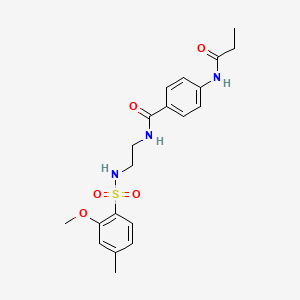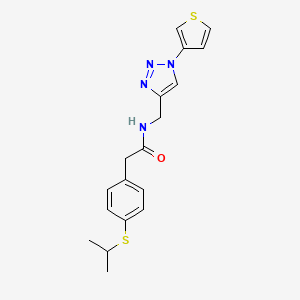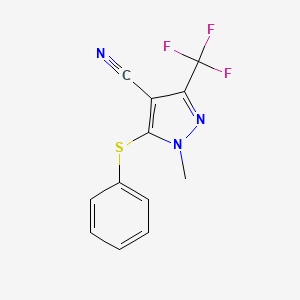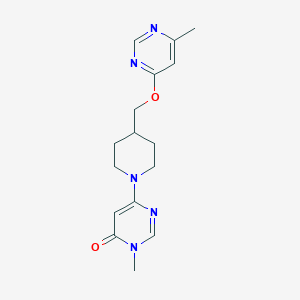
2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline” is a chemical compound with the molecular formula C10H6N4OS . Quinoxaline, the core structure of this compound, has been a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoxaline scaffold, which is a bicyclic compound comprising a benzene ring fused with a pyrazine ring . The thiadiazol-5-yloxy group is attached to this scaffold, but the specific details of its orientation and bonding are not provided in the search results.
Applications De Recherche Scientifique
Antiamoebic Activity and Cytotoxicity
- A study by Hayat et al. (2010) demonstrated the synthesis of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives from 2-(quinolin-8-yloxy) acetohydrazones. These compounds exhibited significant antiamoebic activity against Entamoeba histolytica, with the quinoline ring and hydrazone linkage playing a key role. Moreover, these compounds were found to be non-toxic to human breast cancer MCF-7 cell line within a certain concentration range (Hayat, Salahuddin, Zargan, & Azam, 2010).
Antimicrobial Evaluation as Potential DNA Gyrase Inhibitors
- Ammar et al. (2020) synthesized thiadiazino[5,6-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives, showing considerable antimicrobial activity against various bacteria and fungi. These compounds also exhibited bactericidal and fungistatic activities, with some showing significant results against multi-drug resistance bacteria compared to standard drugs like Norfloxacin (Ammar et al., 2020).
Synthesis and Characterization for Various Applications
- Saeed et al. (2014) reported the synthesis and characterization of compounds including N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. These compounds were characterized using spectroscopic techniques and elemental analyses, indicating their potential for diverse applications (Saeed, Abbas, Ibrar, & Bolte, 2014).
Photodynamic Therapy Applications
- Li et al. (2019) designed novel thiadiazolo[3,4-g]quinoxaline photosensitizers for photodynamic therapy (PDT). These photosensitizers showed high singlet oxygen quantum yields and outstanding PDT efficacies against various tumor cell lines, indicating their potential as novel photosensitizers for PDT applications (Li, Zhang, Kang, & Zhao, 2019).
Applications in Organic Electronics and Photovoltaics
- Lee, Russell, and Jo (2010) synthesized low-bandgap alternating copolymers consisting of 3-hexylthiophene and [1,2,5]thiadiazolo[3,4-g]quinoxaline for organic electronics. These copolymers exhibited broad absorption bands from the visible to infrared region and were found to be highly soluble in common organic solvents, demonstrating their potential in photovoltaic applications (Lee, Russell, & Jo, 2010).
Mécanisme D'action
Orientations Futures
Quinoxaline and its derivatives have drawn significant attention in various fields due to their versatile biological and chemical properties . They have potential applications in the development of antiviral, anticancer, and antimicrobial agents . Therefore, it is anticipated that “2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline” and similar compounds will continue to be a subject of extensive research in the future .
Propriétés
IUPAC Name |
5-quinoxalin-2-yloxythiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4OS/c1-2-4-8-7(3-1)11-5-9(13-8)15-10-6-12-14-16-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOKZIVYUAZRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CN=NS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)

![[2-(1H-Benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/no-structure.png)
![diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride](/img/structure/B2453228.png)
![8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453230.png)



![2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester](/img/structure/B2453238.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2453243.png)
![4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione](/img/structure/B2453244.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide](/img/structure/B2453245.png)